Erlotinib Hydrochloride is a quinazoline derivative classified as an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. [] It is a targeted therapy drug used in cancer treatment. [] In scientific research, Erlotinib Hydrochloride serves as a valuable tool for studying EGFR signaling pathways and their role in cancer development and progression. [, ]
Erlotinib mesylate originates from the chemical compound erlotinib, which was developed as a targeted therapy for cancers driven by EGFR mutations. The compound falls under the category of small-molecule inhibitors and is classified as an antineoplastic agent. It is known for its specificity and reversibility in inhibiting EGFR phosphorylation, which is crucial for the proliferation of cancer cells . Erlotinib was first approved by the U.S. Food and Drug Administration in 2004 for clinical use .
The synthesis of erlotinib mesylate involves several key steps:
This multi-step synthesis highlights the complexity involved in producing erlotinib mesylate, ensuring high purity and efficacy in its final form.
Erlotinib mesylate has a complex molecular structure characterized by several functional groups:
The three-dimensional structure allows for effective interaction with the ATP-binding site of the EGFR, inhibiting its activity .
Erlotinib mesylate participates in various chemical reactions:
These reactions are critical for understanding both the therapeutic efficacy and potential side effects associated with erlotinib mesylate treatment.
Erlotinib mesylate exerts its action by selectively inhibiting the tyrosine kinase activity of EGFR. The mechanism can be summarized as follows:
This targeted mechanism underlies its effectiveness against tumors harboring specific EGFR mutations.
Erlotinib mesylate exhibits several notable physical and chemical properties:
These properties are crucial for formulation development and ensuring effective delivery in clinical settings.
Erlotinib mesylate has significant applications in oncology:
The synthesis of erlotinib, a quinazoline-based epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI), originated from structure-activity relationship (SAR) studies of early quinazoline derivatives. Initial routes involved the condensation of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline with 3-ethynylaniline under reflux conditions in n-butanol, yielding erlotinib free base with moderate efficiency [3] [8]. This method faced limitations, including low yields (50–60%) due to byproduct formation and challenges in purifying the hydrophobic product. Optimization strategies focused on:
Mesylation, the final step converting erlotinib free base to erlotinib mesylate, was optimized for pharmaceutical suitability. This involved reacting erlotinib with methanesulfonic acid in anhydrous acetone under controlled temperatures (0–5°C). Crystallization conditions were refined to achieve the desired polymorphic form (Form I), which exhibits superior storage stability [4].
Table 1: Evolution of Erlotinib Synthesis Methods
Parameter | Initial Method | Optimized Method | Impact |
---|---|---|---|
Solvent | n-butanol | Dimethylacetamide (DMAc) | Reduced reaction time by 67% |
Catalyst | None | Pd(OAc)₂ (5 mol%) | Increased yield to >85% |
Temperature | 110°C (reflux) | 80°C | Minimized decomposition |
Mesylation | Ethanol/water | Anhydrous acetone | Improved polymorphic purity (>99% Form I) |
Quinazoline serves as the core scaffold for erlotinib, and its functionalization relies on specialized synthetic methodologies:
Aza-Diels-Alder reactions facilitated the synthesis of complex quinazoline-fused systems using CuBr₂ as a catalyst, enhancing regioselectivity [7].
Microwave-Assisted Synthesis:Reduced reaction times significantly (from hours to minutes) while improving yields. For example, microwave irradiation (100°C, 100 psi) in isopropanol/acetic acid condensed 2-cyanophenyl derivatives with amines to form substituted quinazolines in 20 minutes versus 24 hours conventionally [7].
Metal-Mediated Reactions:
Table 2: Key Quinazoline Functionalization Methods
Methodology | Reaction Conditions | Application in Erlotinib Synthesis |
---|---|---|
Aza-Wittig | Toluene, 80°C, 6–24 h | Quinazoline ring formation from iminophosphoranes |
Microwave-Assisted | 100°C, 100 psi, 20 min | Condensation of intermediates |
Pd-Catalyzed | Pd(OAc)₂, Cs₂CO₃, toluene, 80°C | Introduction of 3-ethynylaniline moiety |
Zinc Reduction | Zn/H⁺, ethanol, reflux | Nitro-group reduction in intermediates |
Mesylation (formation of the methanesulfonate salt) critically enhanced erlotinib’s physicochemical and pharmacokinetic properties:
Solubility Enhancement:Erlotinib free base exhibits poor aqueous solubility (0.04 mg/mL). Mesylation increased solubility 20-fold (0.8–1.0 mg/mL), facilitating oral absorption. Salt formation disrupted crystal lattice energy, promoting hydration [4] [6].
Stability Optimization:The mesylate salt demonstrated superior solid-state stability compared to hydrochloride or free base forms. Accelerated stability testing (40°C/75% RH) showed <0.5% degradation after 6 months for Form I crystals, attributable to:
Acid-base stabilization: Methanesulfonic acid mitigated pH-dependent degradation in gastric fluid [4].
Bioavailability Impact:Mesylation enhanced oral bioavailability by 40% in rat models (AUC₀–∞: 12.3 μg·h/mL vs. 8.7 μg·h/mL for free base). This was leveraged in advanced formulations:
Table 3: Physicochemical Properties of Erlotinib Forms
Property | Erlotinib Free Base | Erlotinib Mesylate | sSNEDDS Formulation |
---|---|---|---|
Aqueous Solubility | 0.04 mg/mL | 0.8–1.0 mg/mL | 14.31 mg/g (loading) |
Log P | 3.5 | 2.8 (ionized) | N/A |
Bioavailability (AUC₀–∞) | 8.7 μg·h/mL (rats) | 12.3 μg·h/mL (rats) | 27.1 μg·h/mL (rats) |
Stability (40°C/75% RH) | 5% degradation (6 mo) | <0.5% degradation (6 mo) | Stable up to 12 mo |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7